molecular formula C16H17N5O4 B2808282 N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203058-11-0

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2808282
CAS No.: 1203058-11-0
M. Wt: 343.343
InChI Key: XBJSXIVQUOEEKE-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrazole ring, and a dimethoxyphenyl group

Mechanism of Action

Target of Action

Similar compounds, such as 2c and nbome drugs, are known to be potent agonists of the serotonin 5-ht2a receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia among other psychological conditions.

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that it might interact with its targets (potentially the 5-ht2a receptors) to induce changes in the neurotransmitter activity, leading to its psychoactive effects .

Biochemical Pathways

This could lead to alterations in mood, cognition, and perception, which are characteristic effects of psychoactive substances .

Pharmacokinetics

Similar compounds are known to be extensively metabolized, with major metabolic steps involving hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The involvement of various cytochrome P450 (CYP) enzymes such as CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 in the metabolism of these compounds has been reported .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it might lead to alterations in neurotransmitter activity, particularly serotonin, which could result in various psychological effects such as changes in mood, cognition, and perception .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Furthermore, individual factors such as genetic variations in the metabolizing enzymes could also influence its pharmacokinetics and pharmacodynamics, thereby affecting its overall effects and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with a dimethoxyphenyl derivative, often through a nucleophilic substitution reaction.

    Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate with a suitable pyrazole precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
  • N-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the dimethoxyphenyl and oxadiazole groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-9-8-21(2)20-13(9)14(22)17-16-19-18-15(25-16)11-7-10(23-3)5-6-12(11)24-4/h5-8H,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJSXIVQUOEEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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